4,7-Dichloro-8-fluoroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-8-fluoroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine and fluorine atoms at the 4th, 7th, and 8th positions of the quinoline ring, respectively, and a carbonitrile group at the 3rd position. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-8-fluoroquinoline-3-carbonitrile typically involves the cyclization of substituted anilines with diethyl oxalate under acidic conditions. The intermediate imine formed is then cyclized to form the pyridine ring by heating in mineral oil.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch processes that utilize similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-8-fluoroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 4th and 7th positions are highly reactive and can be replaced by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, which can replace the chlorine atoms through nucleophilic substitution. Conditions often involve heating and the use of solvents like dimethylformamide or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with primary amines can yield aminoquinoline derivatives, which are important intermediates in the synthesis of antimalarial drugs .
Scientific Research Applications
4,7-Dichloro-8-fluoroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-8-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and antimalarial effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: Similar in structure but lacks the fluorine atom at the 8th position.
4,5-Dichloro-8-fluoroquinoline-3-carbonitrile: Similar but with chlorine atoms at the 4th and 5th positions instead of the 4th and 7th.
Uniqueness
4,7-Dichloro-8-fluoroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H3Cl2FN2 |
---|---|
Molecular Weight |
241.05 g/mol |
IUPAC Name |
4,7-dichloro-8-fluoroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H3Cl2FN2/c11-7-2-1-6-8(12)5(3-14)4-15-10(6)9(7)13/h1-2,4H |
InChI Key |
PJNKPNCBXJJIIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C(=C21)Cl)C#N)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.